

Spectroscopic Profile of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide

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Compound of Interest

Compound Name: **1-Pentyl-1H-indole-2,3-dione**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-Pentyl-1H-indole-2,3-dione** (also known as N-pentyl isatin), a derivative of the versatile heterocyclic compound isatin. This document is intended to serve as a comprehensive resource, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **1-Pentyl-1H-indole-2,3-dione**.

Table 1: ^1H NMR Spectroscopic Data for **1-Pentyl-1H-indole-2,3-dione**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65	td	1H	Ar-H
7.55	d	1H	Ar-H
7.18	d	1H	Ar-H
7.11	t	1H	Ar-H
3.71	t	2H	N-CH ₂
1.63	quintet	2H	N-CH ₂ -CH ₂
1.31	m	4H	-(CH ₂) ₂ -CH ₃
0.88	t	3H	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **1-Pentyl-1H-indole-2,3-dione**

Chemical Shift (δ) ppm	Assignment
183.7	C=O (C3)
158.0	C=O (C2)
150.7	Ar-C (C7a)
138.3	Ar-CH (C6)
124.6	Ar-CH (C4)
123.2	Ar-CH (C5)
117.5	Ar-C (C3a)
110.8	Ar-CH (C7)
40.1	N-CH ₂
28.7	N-CH ₂ -CH ₂
28.6	N-(CH ₂) ₂ -CH ₂
22.1	N-(CH ₂) ₃ -CH ₂
13.8	-CH ₃

Table 3: Infrared (IR) Spectroscopy Peak List for a Representative N-Alkylated Isatin

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1735	Strong	C=O stretch (ketone)
~1610	Strong	C=O stretch (amide)
~1470	Medium	C-H bend (CH ₂)
~1350	Medium	C-N stretch
~750	Strong	C-H bend (aromatic)

Note: Specific IR data for **1-Pentyl-1H-indole-2,3-dione** was not available. The data presented is characteristic of N-alkylated isatin derivatives.

Table 4: Mass Spectrometry (MS) Data for a Representative N-Alkylated Isatin

m/z	Relative Intensity (%)	Assignment
217	High	[M] ⁺ (Molecular Ion)
146	High	[M - C ₅ H ₁₁] ⁺ (Loss of the pentyl group)
118	Medium	[M - C ₅ H ₁₁ - CO] ⁺
90	Medium	[M - C ₅ H ₁₁ - 2CO] ⁺

Note: Specific MS data for **1-Pentyl-1H-indole-2,3-dione** was not available. The fragmentation pattern presented is based on the expected fragmentation of N-alkylated isatins.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1-Pentyl-1H-indole-2,3-dione** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A spectral width of approximately 16 ppm is used.

¹³C NMR Spectroscopy Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A spectral width of approximately 220 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of **1-Pentyl-1H-indole-2,3-dione** is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification prior to ionization.

Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

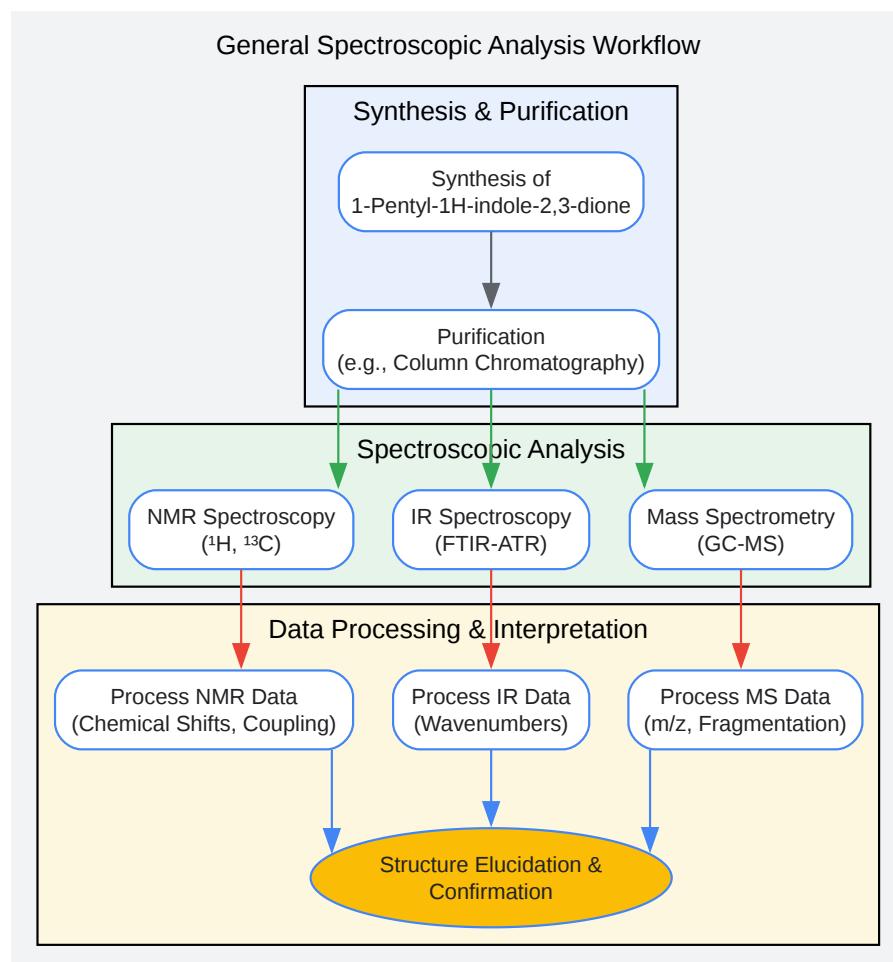
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Mode: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).
- Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Scan Speed: 2 scans/second.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Pentyl-1H-indole-2,3-dione**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **1-Pentyl-1H-indole-2,3-dione**.

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